molecular formula C24H23N5O B2537091 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448047-75-3

1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2537091
CAS No.: 1448047-75-3
M. Wt: 397.482
InChI Key: OPUIDPQBCOBARZ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzhydryl group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

    Formation of the Benzhydryl Intermediate: This step involves the reaction of benzhydryl chloride with a suitable amine to form the benzhydryl intermediate.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting a suitable hydrazine derivative with an appropriate ketone or aldehyde.

    Coupling Reaction: The benzhydryl intermediate is then coupled with the pyrazolyl intermediate in the presence of a coupling agent such as carbodiimide to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-Benzhydryl-3-phenylurea: This compound features a phenyl group instead of the pyridinyl and pyrazolyl groups, leading to different chemical and biological properties.

    1-Benzhydryl-3-phenylthiourea: The presence of a thiourea group instead of the urea group results in distinct reactivity and applications.

    1-Benzhydryl-3-(2-(thiophen-2-yl)pyridin-4-yl)methyl)urea: The thiophenyl group introduces additional aromaticity and potential for different interactions.

Properties

IUPAC Name

1-benzhydryl-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c30-24(26-16-18-29-17-13-22(28-29)19-11-14-25-15-12-19)27-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-15,17,23H,16,18H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUIDPQBCOBARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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